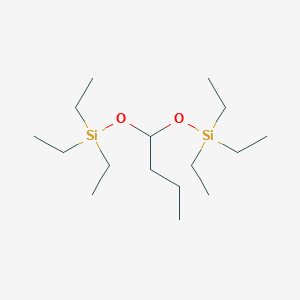
3,3,7,7-Tetraethyl-5-propyl-4,6-dioxa-3,7-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(triethylsiloxy)butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is a derivative of butane where two hydrogen atoms are replaced by triethylsiloxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(triethylsiloxy)butane can be synthesized through the reaction of butane-1,1-diol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butane-1,1-diol+2(Triethylsilyl chloride)→1,1-Bis(triethylsiloxy)butane+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,1-Bis(triethylsiloxy)butane follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(triethylsiloxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it back to butane-1,1-diol.
Substitution: The triethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane-1,1-diol.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1,1-Bis(triethylsiloxy)butane is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: In the study of enzyme interactions and as a model compound for understanding silicon-based biochemistry.
Industry: Used in the production of silicone-based materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1,1-Bis(triethylsiloxy)butane involves its ability to interact with various molecular targets through its siloxy groups. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved include:
Hydrogen bonding: With hydroxyl groups.
Van der Waals interactions: With hydrophobic regions of molecules.
Covalent bonding: Under specific conditions, forming siloxane linkages.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(trimethylsiloxy)butane
- 1,1-Bis(triphenylsiloxy)butane
- 1,1-Bis(dimethylsiloxy)butane
Uniqueness
1,1-Bis(triethylsiloxy)butane is unique due to its triethylsiloxy groups, which provide a balance between hydrophobicity and reactivity. This makes it more versatile compared to its trimethyl or triphenyl counterparts, which are either too hydrophobic or too bulky for certain applications.
Properties
CAS No. |
530113-82-7 |
|---|---|
Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
triethyl(1-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-15-16(17-19(9-2,10-3)11-4)18-20(12-5,13-6)14-7/h16H,8-15H2,1-7H3 |
InChI Key |
XBGVVBKIWPPRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


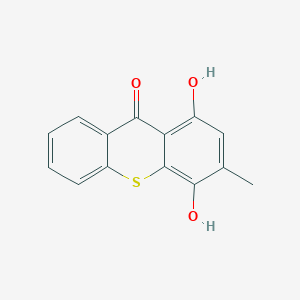
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
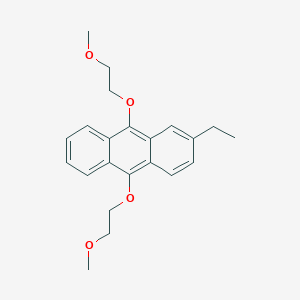

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
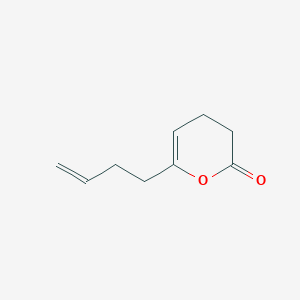
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
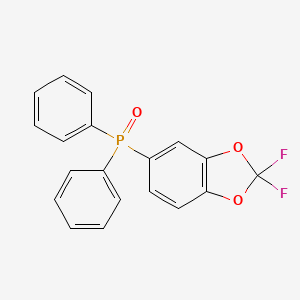
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
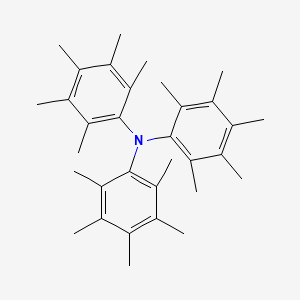
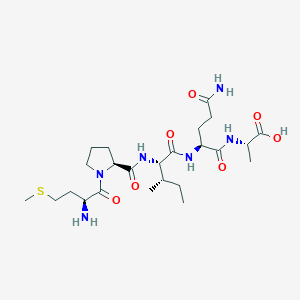
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
